4-phenyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S2831605
CAS No.
79600-87-6
M.F
C11H9NO2
M. Wt
187.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-1H-pyrrole-2-carboxylic acid

CAS Number

79600-87-6

Product Name

4-phenyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

4-phenyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.198

InChI

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)

InChI Key

USTKWYVBYDXQPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O

Solubility

not available

4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2C_{11}H_9NO_2 and a molecular weight of 187.20 g/mol. It features a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is characterized by its aromatic properties and potential for engaging in various

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a substituted pyrrole.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 4-phenyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds similar to this structure have shown promise in modulating neurotransmitter systems, which could have implications in treating neurological disorders .

Several methods exist for synthesizing 4-phenyl-1H-pyrrole-2-carboxylic acid:

  • Condensation Reactions: This involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds followed by carboxylation.
  • Cyclization: The synthesis can also be achieved through cyclization of appropriate precursors containing both pyrrole and carboxylic functionalities.
  • Functional Group Transformations: Starting from simpler pyrrole derivatives, functional groups can be introduced via electrophilic aromatic substitution followed by carboxylation reactions .

4-Phenyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in pain management and inflammation control.
  • Material Science: The compound can serve as a precursor for synthesizing advanced materials due to its unique electronic properties.
  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules .

Studies on 4-phenyl-1H-pyrrole-2-carboxylic acid have focused on its interactions with biological targets. For instance, research has highlighted its ability to modulate receptor activity in neuronal cells, suggesting a mechanism through which it may exert neuroprotective effects. Additionally, its interactions with enzymes involved in metabolic pathways have been investigated, providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 4-phenyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid368211-43-20.95
5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylic acid1226064-61-40.92
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid2111055-45-70.90
7-Methyl-1H-indole-2-carboxylic acid18474-60-70.95

Uniqueness

The uniqueness of 4-phenyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern and functional groups that allow it to engage in diverse

XLogP3

2.2

Dates

Modify: 2023-08-17

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